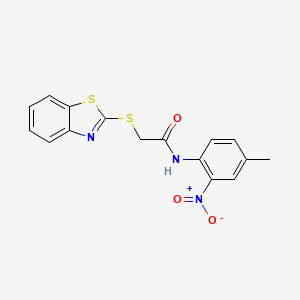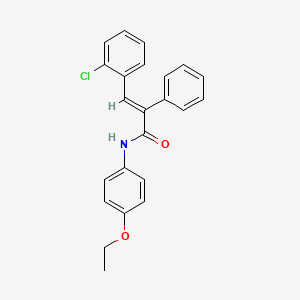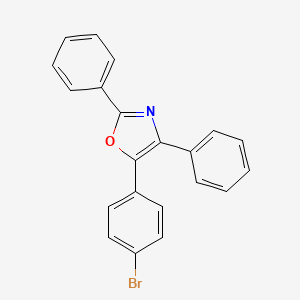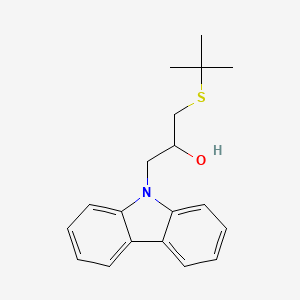![molecular formula C19H24N2O4 B4881893 ethyl 1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4881893.png)
ethyl 1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate
説明
Ethyl 1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate, also known as MDPV, is a synthetic cathinone that has been widely used as a designer drug. MDPV is a potent psychostimulant that has been associated with a range of adverse effects, including addiction, psychosis, and death. Despite its potential risks, MDPV has been the subject of extensive scientific research, which has led to a better understanding of its synthesis, mechanism of action, and physiological effects.
作用機序
Ethyl 1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate acts as a potent reuptake inhibitor of dopamine and norepinephrine transporters, which leads to an increase in extracellular levels of these neurotransmitters in the brain. This increase in dopamine and norepinephrine levels is thought to underlie the reinforcing effects of this compound and its potential for abuse. This compound has also been shown to interact with other neurotransmitter systems, including serotonin and glutamate, which may contribute to its physiological effects.
Biochemical and physiological effects:
This compound produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. This compound has been shown to produce a range of behavioral effects in animal models, including locomotor activity, self-administration, and conditioned place preference. This compound has also been associated with a range of adverse effects in humans, including addiction, psychosis, and death.
実験室実験の利点と制限
Ethyl 1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate has been used extensively in laboratory experiments to study its effects on behavior and neurochemistry. The advantages of using this compound in laboratory experiments include its potency, selectivity, and availability. However, the use of this compound in laboratory experiments is limited by its potential for abuse and its adverse effects on health. Therefore, researchers must take precautions to ensure the safe handling and disposal of this compound and must use appropriate ethical guidelines when conducting experiments.
将来の方向性
There are several future directions for research on ethyl 1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate, including the development of novel pharmacotherapies for addiction and the elucidation of the molecular mechanisms underlying its effects on behavior and neurochemistry. Other future directions for research on this compound include the development of novel animal models to study its effects on behavior and the investigation of its potential for therapeutic applications in the treatment of psychiatric disorders.
Conclusion:
In conclusion, this compound is a potent psychostimulant that has been the subject of extensive scientific research. Despite its potential risks, this compound has been used extensively in laboratory experiments to study its effects on behavior and neurochemistry. The use of this compound in laboratory experiments is limited by its potential for abuse and its adverse effects on health. However, the scientific research on this compound has led to a better understanding of its synthesis, mechanism of action, and physiological effects, which may ultimately lead to the development of novel pharmacotherapies for addiction and the treatment of psychiatric disorders.
科学的研究の応用
Ethyl 1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate has been the subject of extensive scientific research, which has focused on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. This compound is a potent reuptake inhibitor of dopamine and norepinephrine, which are neurotransmitters that play a critical role in reward and motivation pathways in the brain. This compound has been shown to produce a range of behavioral effects in animal models, including locomotor activity, self-administration, and conditioned place preference.
特性
IUPAC Name |
ethyl 1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-3-25-19(24)14-8-10-20(11-9-14)16-12-17(22)21(18(16)23)15-6-4-13(2)5-7-15/h4-7,14,16H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLXTKIDFSJTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4881827.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B4881832.png)
![1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4881838.png)

![N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B4881860.png)


![5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B4881897.png)
![6-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4881903.png)
![(3S)-3-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}-2-azepanone](/img/structure/B4881904.png)